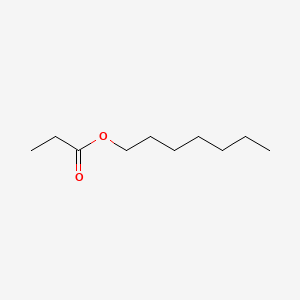

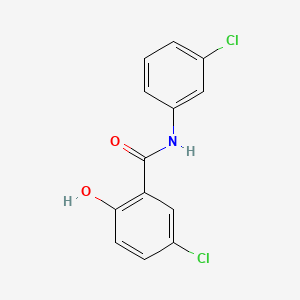

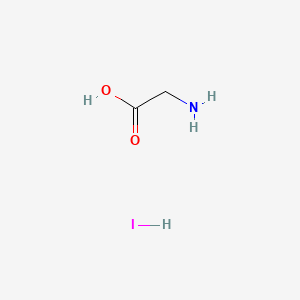

![molecular formula C9H7ClN2O B1594127 2-Chloro-9-méthyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 17326-22-6](/img/structure/B1594127.png)

2-Chloro-9-méthyl-4H-pyrido[1,2-a]pyrimidin-4-one

Vue d'ensemble

Description

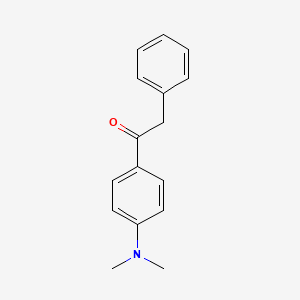

“2-Chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one” is a derivative of 4H-pyrido[1,2-a]pyrimidin-4-one . These compounds are highly bioactive and multipurpose heterocyclic motifs, having applications in drugs, natural products, agrochemicals, material science, and organic synthesis .

Synthesis Analysis

The synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives involves various routes and derivatization methods such as via cross-coupling, C-H functionalization through arylation, alkenylation, sulfenylation, selenylation, phosphonation, etc . A series of novel 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one aliphatic/aromatic/heterocyclic amine derivatives were synthesized in good yield .Molecular Structure Analysis

The molecular structure of “2-Chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one” is characterized by geometric parameters such as bond lengths and angles . The chloroethyl side chain is in a synclinal conformation .Chemical Reactions Analysis

The chemical reactions involving 4H-pyrido[1,2-a]pyrimidin-4-one include C-H functionalization . An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one” can be inferred from its molecular structure. For example, the bond lengths and angles provide information about the molecule’s geometry .Applications De Recherche Scientifique

Antiallergiques

Le composé a un potentiel d’utilisation dans la création de médicaments antiallergiques, qui aident à soulager les symptômes causés par les allergies.

Chaque application mentionnée ci-dessus représente un domaine unique où “2-Chloro-9-méthyl-4H-pyrido[1,2-a]pyrimidin-4-one” pourrait avoir des implications significatives. Les recherches en cours dans ces domaines mettent en évidence la polyvalence et l’importance de ce composé dans la recherche scientifique et le développement pharmaceutique .

Mécanisme D'action

Target of Action

It’s known that this compound is used in organic synthesis and drug chemistry , suggesting it may interact with a variety of biological targets.

Mode of Action

It has been shown that similar compounds can undergo reactions such as c-3 chalcogenation (sulfenylation and selenylation), which suggests a radical mechanistic pathway for these transformations .

Biochemical Pathways

It’s known that this compound can be used to synthesize diversely orchestrated 3-ars/arse derivatives , indicating it may influence various biochemical pathways.

Result of Action

It’s known that this compound is used in the synthesis of various derivatives , suggesting it may have diverse effects at the molecular and cellular level.

Action Environment

It’s known that this compound can undergo reactions under mild conditions , suggesting it may be stable in a variety of environments.

Analyse Biochimique

Cellular Effects

Given its known biological activities, it can be inferred that this compound may influence cell function through its impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the alkylation of this compound takes place at the oxygen atom, but electrophilic substitution takes place mainly at position 8 of the molecule (the ortho position relative to the hydroxy group)

Propriétés

IUPAC Name |

2-chloro-9-methylpyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-6-3-2-4-12-8(13)5-7(10)11-9(6)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSQBKNZAQIZSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=CC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295880 | |

| Record name | 2-chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17326-22-6 | |

| Record name | 17326-22-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.